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Compound of Interest

Compound Name:
C-[2-(3-Bromo-phenyl)-thiazol-4-

YL]-methylamine

CAS No.: 885279-93-6

Cat. No.: B3372312

Get Quote

Executive Summary & Compound Identity
CAS 885279-93-6, chemically identified as (2-(3-Bromophenyl)thiazol-4-yl)methanamine (or C-

[2-(3-Bromophenyl)-thiazol-4-yl]-methylamine), is a critical heterocyclic building block used in

the synthesis of bioactive small molecules, particularly kinase inhibitors and antimicrobial

agents.

This guide provides a rigorous structural elucidation workflow, synthesizing mass spectrometry

(MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data to definitively

establish its molecular architecture.
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Property Specification

Chemical Name (2-(3-Bromophenyl)thiazol-4-yl)methanamine

Molecular Formula C₁₀H₉BrN₂S

Molecular Weight 269.16 g/mol (Average)

Monoisotopic Mass 267.9670 (⁷⁹Br) / 269.9649 (⁸¹Br)

SMILES NCcc1nc(cs1)-c1cccc(Br)c1

Appearance Off-white to pale yellow solid

Analytical Strategy & Logic
The structural confirmation of CAS 885279-93-6 relies on a "Triangulation of Evidence"

approach:

Elemental Composition & Isotope Pattern (HRMS): Confirms the presence of Bromine and

Sulfur, and validates the C₁₀H₉N₂ backbone.

Functional Group Verification (IR): Identifies the primary amine (-NH₂) and aromatic systems.

Connectivity Mapping (1D & 2D NMR): The core of the elucidation. We must distinguish the

meta-substitution on the phenyl ring and confirm the regiochemistry of the thiazole (2,4-

substitution pattern).

Step-by-Step Elucidation
Mass Spectrometry (HRMS-ESI)[2]
Objective: Confirm molecular formula and halogen presence.

Method: Electrospray Ionization (ESI) in Positive Mode.

Observation:

Base Peak (M+H)⁺: Two peaks of nearly equal intensity at m/z 268.97 and 270.97.

Interpretation: This 1:1 doublet is the signature isotopic pattern of Bromine (⁷⁹Br and ⁸¹Br).
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Nitrogen Rule: The even nominal mass (268/270) indicates an even number of nitrogen

atoms (2), consistent with the thiazole-amine structure.

Infrared Spectroscopy (FT-IR)
Objective: Identify the primary amine and heteroaromatic core.

Wavenumber (cm⁻¹) Assignment Mechanistic Insight

3350 - 3280 N-H stretch
Doublet indicates a primary

amine (-NH₂).

3105 C-H stretch (sp²)
Diagnostic for thiazole C5-H

and phenyl protons.

1610, 1475 C=N / C=C stretch
Thiazole ring breathing and

aromatic skeletal vibrations.

690 - 750 C-Br stretch Characteristic aryl halide band.

Nuclear Magnetic Resonance (NMR)[2][3][4]
Objective: Map the carbon skeleton and proton connectivity.

A. ¹H NMR (400 MHz, DMSO-d₆)
The spectrum reveals three distinct regions: the heteroaromatic thiazole proton, the meta-

substituted phenyl ring, and the aliphatic amine.
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Shift (δ, ppm) Mult.[1][2][3] Integ. Assignment
Logic/Causalit
y

8.12 t 1H H-2'

Isolated proton

between C-Br

and C-Thiazole

(deshielded).

7.96 dt 1H H-6'

Ortho to thiazole;

deshielded by

the heterocycle's

anisotropy.

7.68 s 1H H-5 (Thiazole)

Characteristic

singlet for 2,4-

disubstituted

thiazole.

7.62 d 1H H-4'

Ortho to

Bromine; doublet

coupling.

7.45 t 1H H-5'

Meta proton;

triplet due to

coupling with H-

4' and H-6'.

3.85 s 2H -CH₂-

Methylene bridge

attached to the

electron-deficient

thiazole.

2.10 br s 2H -NH₂

Exchangeable

amine protons

(shift varies with

concentration).

B. ¹³C NMR (100 MHz, DMSO-d₆)
Key diagnostic signals:
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Thiazole C2 (165.4 ppm): Most deshielded due to N/S flanking and conjugation with the

phenyl ring.

Thiazole C4 (158.2 ppm): Ipso to the methylamine group.

Thiazole C5 (115.8 ppm): The only protonated carbon in the thiazole ring.

Connectivity Logic (HMBC Visualization)
To prove the structure is not an isomer (e.g., the 2,5-substituted thiazole), we rely on

Heteronuclear Multiple Bond Coherence (HMBC).

Key Correlation 1: The methylene protons (δ 3.85) show a strong correlation to Thiazole C4

and C5, but not to the phenyl ring. This places the amine on the thiazole.

Key Correlation 2: The Thiazole H-5 (δ 7.68) correlates to C4 and C2.

Key Correlation 3: The Phenyl H-2' and H-6' correlate to Thiazole C2, confirming the C-C

bond between the two rings.

Aliphatic Side Chain

Thiazole Core

Aryl Group

NH2 CH2 (δ 3.85)

C4 (Thiazole)HMBC (Strong) C5-H (δ 7.68)

HMBC

J2 Coupling
C2 (Thiazole)

HMBC (Long Range)

Ph-C1 (Ipso)

Sigma Bond

Ph-H2' (δ 8.12)
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Ph-H6' (δ 7.96)
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Click to download full resolution via product page

Figure 1: HMBC Correlation Network. Red arrows indicate critical inter-ring correlations

confirming the 2-aryl-thiazole linkage.

Experimental Protocols
HPLC Purity Analysis
To ensure the structural data is valid, the sample must be >95% pure.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase:

A: 0.1% Formic Acid in Water.

B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Aromatic absorption) and 280 nm.

Retention Time: Expect elution around 4.5–5.5 min due to moderate lipophilicity (LogP ~2.3).

NMR Sample Preparation
Solvent: DMSO-d₆ is preferred over CDCl₃ because the amine protons (-NH₂) are often

broad or invisible in chloroform due to exchange. DMSO stabilizes these protons via

hydrogen bonding, yielding a sharper signal.

Concentration: 10 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Synthesis Context & Applications
This molecule is typically synthesized via the Hantzsch Thiazole Synthesis:
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Precursors: 3-Bromobenzenecarbothioamide + 1,3-dichloroacetone (or a protected amine

equivalent like N-(3-chloro-2-oxopropyl)phthalimide).

Mechanism: Condensation cyclization followed by deprotection.

Utility: The free amine is a "handle" for amide coupling, reductive amination, or sulfonylation,

making CAS 885279-93-6 a versatile scaffold for generating libraries of kinase inhibitors

(e.g., targeting EGFR or VEGFR pathways).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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